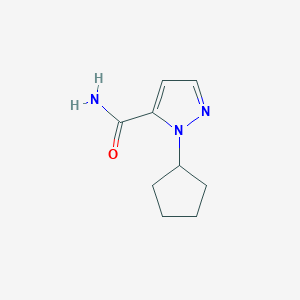

1-Cyclopentyl-1H-pyrazole-5-carboxamide

Description

Significance of the Pyrazole (B372694) Heterocycle in Chemical Sciences

The pyrazole nucleus is a privileged scaffold in chemical sciences, a term used to describe molecular frameworks that are frequently found in biologically active compounds. researchgate.nettcgls.com Discovered in the 19th century, pyrazole and its derivatives have become indispensable building blocks in a multitude of scientific fields. evitachem.com

In medicinal chemistry , the pyrazole ring is a core component of numerous established drugs. researchgate.netnih.gov Its unique structure allows it to act as a versatile pharmacophore, capable of engaging with various biological targets. Pyrazole derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. researchgate.netnih.gov A notable example is Celecoxib, a potent anti-inflammatory drug containing a pyrazole core. evitachem.comnih.gov The ability of the pyrazole ring to form hydrogen bonds and participate in various molecular interactions underlies its success in drug design. researchgate.net

In agrochemicals , pyrazole derivatives are integral to the development of modern pesticides and herbicides. Their targeted activity against specific pests and weeds, often coupled with lower toxicity to non-target organisms, makes them valuable tools in agriculture.

Furthermore, in materials science , the pyrazole scaffold is utilized in creating novel materials such as luminescent compounds and conducting polymers. evitachem.com The stable aromatic nature and the presence of nitrogen atoms allow for the coordination of metal ions, leading to the formation of complex structures with unique photophysical properties. tcgls.com

Overview of 1H-Pyrazole-5-carboxamide Derivatives in Research

Building upon the foundational importance of the pyrazole ring, the 1H-pyrazole-5-carboxamide moiety represents a particularly fruitful area of investigation. The strategic placement of the carboxamide group at the 5-position provides a key point for molecular interactions and further chemical modification. Research into this class of derivatives has yielded compounds with significant biological activities.

One major area of research is in anthelmintic drug discovery . Studies have identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as potent inhibitors of parasitic nematodes, such as Haemonchus contortus, a major agricultural pest. tcgls.com These compounds have shown the ability to inhibit larval development at very low concentrations. tcgls.com

In oncology , derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Aberrant FGFR signaling is a critical factor in various cancers, and compounds that can irreversibly bind to these receptors, including drug-resistant mutants, represent a promising therapeutic strategy. nih.gov One such derivative demonstrated potent activity against multiple cancer cell lines. nih.gov

The field of agrochemicals has also seen significant development with pyrazole carboxamides. Novel 5-pyrazole carboxamides have been synthesized and tested for their insecticidal and fungicidal activities. researchgate.net For instance, certain derivatives have shown high efficacy against pests like the armyworm and aphids, with some compounds exhibiting 100% lethality at tested concentrations. epa.gov

The table below summarizes selected research findings on various 1H-pyrazole-carboxamide derivatives, illustrating the breadth of their applications.

| Derivative Class | Research Focus | Notable Finding |

| 1-Methyl-1H-pyrazole-5-carboxamides | Anthelmintic (Anti-parasite) | Potent inhibition of the L4 larval stage of Haemonchus contortus at sub-nanomolar concentrations. tcgls.com |

| 5-Amino-1H-pyrazole-4-carboxamides | Anticancer (FGFR Inhibitors) | A representative compound demonstrated nanomolar activity against FGFR1, 2, 3, and a key resistance mutant. nih.gov |

| 3-Phenyl-1H-pyrazole-5-carboxamides | Anti-inflammatory | Certain derivatives showed potent anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov |

| Diaryl-pyrazole-3-carboxamides | Anti-obesity (CB1 Antagonists) | Novel antagonists for the cannabinoid 1 (CB1) receptor were developed with high binding affinities. nih.gov |

| Various 5-Pyrazole Carboxamides | Agrochemical (Insecticide) | Several compounds showed 100% inhibition rate against Aphis fabae (aphids). epa.gov |

Contextualization of 1-Cyclopentyl-1H-pyrazole-5-carboxamide within Pyrazole Chemistry

While extensive research has been published on the broader class of 1H-pyrazole-5-carboxamides, specific studies focusing solely on this compound are not prominent in publicly available literature. However, its chemical structure allows for its contextualization within the established principles of pyrazole chemistry.

The molecule combines the proven pyrazole-5-carboxamide scaffold with a 1-cyclopentyl substituent. In medicinal and agrochemical chemistry, the introduction of cycloalkyl groups, such as cyclopentyl, is a common strategy to modulate a compound's physicochemical properties. The cyclopentyl group is hydrophobic and can influence factors like solubility, metabolic stability, and how the molecule fits into a biological target's binding pocket. evitachem.comnih.gov For example, research on related pyrazole derivatives has explored various cycloalkyl groups to optimize CB1 receptor antagonism. nih.gov

Based on the known activities of its chemical relatives, this compound can be considered a compound of interest for screening in programs aimed at discovering new pharmaceuticals or agrochemicals. Its structure is a logical variation of scaffolds known to possess anthelmintic, insecticidal, and other valuable biological activities. Further empirical research would be required to elucidate the specific properties and potential applications of this particular molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-9(13)8-5-6-11-12(8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBQSCOEEWECOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 1 Cyclopentyl 1h Pyrazole 5 Carboxamide

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of molecules like 1-Cyclopentyl-1H-pyrazole-5-carboxamide. These studies often focus on optimizing the molecular geometry to its lowest energy state and calculating various electronic descriptors.

Theoretical calculations for pyrazole (B372694) derivatives are frequently performed using methods like B3LYP to understand their stability and reactivity. For instance, a high-level quantum computational study on similar 1H-Pyrazole analogs helps in ascertaining these properties. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Orbital Theory (MO Theory) provides a framework for understanding the distribution and energy of electrons within a molecule. In molecules, atomic orbitals combine to form molecular orbitals, which can be either bonding (lower in energy) or antibonding (higher in energy). youtube.com The distribution of these orbitals, particularly the frontier orbitals (HOMO and LUMO), dictates the molecule's reactivity and its interaction with other molecules. For pyrazole derivatives, the electronic distribution across the pyrazole ring, the cyclopentyl group, and the carboxamide moiety would be a key determinant of its chemical behavior.

Table 1: Representative Quantum Chemical Descriptors for Pyrazole Analogs

| Descriptor | Typical Value/Observation for Pyrazole Derivatives | Significance |

| HOMO Energy | Varies with substitution, generally negative | Electron-donating capacity |

| LUMO Energy | Varies with substitution, generally less negative than HOMO | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | Typically in the range of 4-6 eV | Chemical reactivity and stability |

| Dipole Moment | Moderate to high, depending on substituents | Polarity and intermolecular interactions |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how a ligand like this compound might interact with a biological target, typically a protein.

Studies on various pyrazole carboxamide derivatives have demonstrated their potential to bind to a range of protein targets. nih.govresearchgate.netnih.govbiointerfaceresearch.comresearchgate.net These studies reveal that the pyrazole core often serves as a scaffold, with the substituents playing a crucial role in defining the binding affinity and selectivity.

The interactions observed in docking studies of pyrazole carboxamides with protein targets commonly include:

Hydrogen Bonds: The carboxamide group is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor.

Hydrophobic Interactions: The cyclopentyl group, being nonpolar, is likely to engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine within the binding pocket. The pyrazole ring itself can also contribute to these interactions.

Pi-Stacking and Pi-Cation Interactions: The aromatic pyrazole ring can participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Molecular docking simulations of pyrazole derivatives have been performed against various targets, including Epidermal Growth Factor Receptor (EGFR) kinase and other protein kinases. nih.govresearchgate.net The results of these studies often provide a binding energy score, which is an estimate of the binding affinity.

Table 2: Common Interacting Residues and Interaction Types for Pyrazole Carboxamides in Protein Active Sites

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxamide (-CONH2) | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine |

| Hydrophobic Interactions | Cyclopentyl group, Pyrazole ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

| Pi-Stacking | Pyrazole ring | Phenylalanine, Tyrosine, Tryptophan |

| Pi-Anion Interactions | Pyrazole ring | Aspartate, Glutamate |

Conformational Analysis and Energetic Profiles

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms, particularly the rotation around the single bonds connecting the cyclopentyl ring to the pyrazole and the carboxamide group to the pyrazole.

Energetic profiles, often calculated using quantum mechanics or molecular mechanics methods, can determine the relative stability of different conformers. The lowest energy conformer is the most likely to be populated at equilibrium. However, higher energy conformers can also be important for binding to a protein if the energy penalty for adopting that conformation is offset by favorable binding interactions.

Structure-Activity Relationship (SAR) through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a crucial role in modern SAR studies, often through techniques like Quantitative Structure-Activity Relationship (QSAR).

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. These models are built using calculated molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

For pyrazole carboxamide derivatives, QSAR studies have been employed to identify the key structural features that govern their inhibitory activity against various targets. researchgate.netnih.gov These studies often highlight the importance of:

Substitution on the pyrazole ring: The nature, size, and electronic properties of the substituent at the 1-position (in this case, a cyclopentyl group) can significantly impact activity. A study on pyrazole-based inhibitors showed that a cyclopentyl moiety at a similar position resulted in comparable activity to a phenyl group, suggesting that a bulky hydrophobic group is well-tolerated. nih.gov

The carboxamide group: This group is often crucial for forming key interactions with the target protein, and its modification can lead to a loss of activity.

Computational SAR studies can guide the design of new, more potent analogs by predicting the activity of virtual compounds before they are synthesized. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Biological and Pharmacological Evaluation of 1 Cyclopentyl 1h Pyrazole 5 Carboxamide Derivatives: in Vitro Perspectives

Assessment of Insecticidal Activity

The potential of 1H-pyrazole-5-carboxamide derivatives as insecticides has been explored through various in vitro bioassays, revealing significant efficacy against several agricultural pests.

Evaluation against Agricultural Pests (e.g., Aphis fabae, Armyworm)

Research into novel 1H-pyrazole-5-carboxylic acid derivatives has demonstrated their insecticidal properties against the black bean aphid, Aphis fabae. In one study, a series of fourteen derivatives containing oxazole and thiazole rings were synthesized and tested. Several of these compounds showed good activity, with one particular derivative, compound 7h, exhibiting 85.7% mortality against A. fabae at a concentration of 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid. Other studies have also confirmed the potent insecticidal activity of 1H-pyrazole-5-carboxamide derivatives against A. fabae. For instance, compounds 6c and 6d were identified as having promising insecticidal capabilities with LC50 values of 3.56 mg/L and 5.96 mg/L, respectively. Similarly, compound 9l showed an LC50 value of 3.81 mg/L against this pest.

In addition to aphids, the activity of pyrazole (B372694) amides has been evaluated against the Oriental armyworm (Mythimna separata). A series of novel pyrazole amides incorporating a 1,3,4-oxadiazole moiety were synthesized and screened. At a concentration of 500 µg/mL, five of these compounds resulted in 80-100% mortality against the Oriental armyworm. Furthermore, some derivatives have shown efficacy against other lepidopteran pests like the beet armyworm (Spodoptera exigua) and fall armyworm (Spodoptera frugiperda).

| Compound | Pest Species | Concentration | Mortality/Efficacy | Reference |

|---|---|---|---|---|

| Compound 7h | Aphis fabae | 12.5 mg/L | 85.7% Mortality | |

| Compound 6c | Aphis fabae | LC50: 3.56 mg/L | 50% Mortality | |

| Compound 6d | Aphis fabae | LC50: 5.96 mg/L | 50% Mortality | |

| Compound 9l | Aphis fabae | LC50: 3.81 mg/L | 50% Mortality | |

| Various Pyrazole Amides | Oriental Armyworm | 500 µg/mL | 80-100% Mortality |

Investigation of Antiproliferative and Anticancer Properties

Beyond their insecticidal use, 1-Cyclopentyl-1H-pyrazole-5-carboxamide derivatives have been extensively studied for their potential as anticancer agents, demonstrating activity against various human cancer cell lines through multiple mechanisms.

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., MGC-803, SGC-7901, Bcap-37, A549)

Numerous studies have evaluated the cytotoxic effects of pyrazole-5-carboxamide derivatives against a panel of human cancer cell lines. A series of novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives were screened for their antiproliferative activity against human gastric cancer cell lines MGC-803 and SGC-7901, and the breast cancer cell line Bcap-37. The results indicated that compounds 8a, 8c, and 8e exhibited potent inhibitory activity against the MGC-803 cell line.

Angiogenesis Modulation

Derivatives of the pyrazole carboxamide scaffold have been shown to modulate angiogenesis, the formation of new blood vessels. The apelin receptor (APJ), a target for some of these derivatives, is known to be a potent regulator of processes including angiogenesis google.com. In a study focusing on a related compound, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC), researchers observed that it effectively promoted angiogenesis and migration in Human Umbilical Vein Endothelial Cells (HUVECs), particularly in the absence of serum and fibroblast growth factor (FGF-2) nih.gov.

The mechanism behind this pro-angiogenic activity was linked to an increase in reactive oxygen species (ROS) nih.gov. This elevation in ROS was found to regulate the expression of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), key proteins in the angiogenic pathway nih.gov. These findings suggest that the angiogenic properties of BPC are mediated through the ROS-HIF-1α-VEGF signaling cascade nih.gov.

Analysis of Antimicrobial Activities

The pyrazole carboxamide core structure is a key feature in various compounds investigated for their antimicrobial properties. These derivatives have demonstrated a range of activities against bacteria, fungi, and mycobacteria.

Antibacterial Spectrum (e.g., Gram-positive, Gram-negative bacteria)

Pyrazole derivatives have been identified as potent antimicrobial agents that can target different metabolic pathways in both Gram-positive and Gram-negative bacteria nih.gov. Research into pyrazole amides has confirmed their potential as a foundation for developing compounds active against antibiotic-resistant Gram-negative pathogens unisi.it.

Specific derivatives have shown notable activity. For instance, a series of 3-substituted-5-(benzofuran-2-yl)-pyrazoles demonstrated remarkable antibacterial effects against the Gram-positive bacterium Bacillus subtilis meddocsonline.org. Furthermore, certain 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles exhibited good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 25.1 and 91.0 μM, respectively meddocsonline.org. Other studies have reported on imidazo-pyridine substituted pyrazole derivatives as potent broad-spectrum antibacterial agents, showing effectiveness against both Gram-positive and Gram-negative strains nih.gov.

| Derivative Class | Target Bacteria | Activity Noted |

|---|---|---|

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Methicillin-resistant Staphylococcus aureus (MRSA) | Good activity (MIC = 91.0 μM) meddocsonline.org |

| 3-substituted-5-(benzofuran-2-yl)-pyrazoles | Bacillus subtilis | Remarkable activity meddocsonline.org |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative strains | Potent broad-spectrum activity nih.gov |

| Pyrazole amides | Antibiotic-resistant Gram-negative pathogens | Synergistic antibacterial compounds unisi.it |

Antifungal Efficacy

The antifungal potential of pyrazole carboxamide derivatives has been explored against various fungal species, including significant plant pathogens. In one study, a series of novel pyrazole carboxamide derivatives were synthesized and evaluated for their in vitro antifungal activity against phytopathogenic fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani nih.gov. Several of the tested compounds exhibited moderate to notable antifungal activity nih.gov. One isoxazole pyrazole carboxylate derivative, 7ai, displayed particularly strong activity against R. solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol nih.gov.

Other research has shown that certain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide derivatives possess good antifungal activity against Pythium ultimum nih.gov. Additionally, studies on a synthesized compound, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, demonstrated a promising antifungal effect against both Candida albicans and Candida tropicalis researchgate.net.

| Derivative Class/Compound | Target Fungi | EC50 / Activity Noted |

|---|---|---|

| Isoxazole pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 μg/mL nih.gov |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide derivatives | Pythium ultimum | Good activity nih.gov |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans, Candida tropicalis | Promising effect researchgate.net |

Mycobacterial Target Inhibition (e.g., Chorismate Mutase)

Derivatives based on pyrazole and pyrazine carboxamide scaffolds have been designed and synthesized as novel agents against Mycobacterium tuberculosis. A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showed promising in vitro potency with nanomolar MIC values against both the drug-susceptible H37Rv strain and a panel of clinically isolated multidrug-resistant M. tuberculosis strains nih.gov. One of the compounds from this series significantly reduced the bacterial burden in a mouse model infected with M. tuberculosis H37Ra, highlighting its potential as a lead compound for future antitubercular drug discovery nih.gov. While these studies confirm the potent anti-mycobacterial activity of this class of compounds, the specific inhibition of targets such as Chorismate Mutase by this compound itself is not detailed in the available literature.

Modulation of G Protein-Coupled Receptors (GPCRs) and Enzymes

Apelin Receptor (APJ) Agonism

Derivatives of this compound have been identified as potent and selective agonists of the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR) that is a therapeutic target for cardiovascular conditions rti.orgnih.gov. Through systematic modification of an initial pyrazole-based agonist, researchers developed orally bioavailable compounds with improved potency and pharmacokinetic properties rti.orgnih.gov.

One such derivative demonstrated favorable agonist potency with a Ca2+ EC50 of 24 nM and a cAMPi EC50 of 6.5 nM rti.orgnih.govresearchgate.net. This compound was developed to be a potent and selective APJ agonist suitable for in vivo studies of the receptor in peripheral tissues nih.gov. The discovery of this pyrazole-based agonist scaffold provides a favorable starting point for the further refinement of APJ potency and selectivity researchgate.net.

| Assay | Potency (EC50) |

|---|---|

| Calcium Mobilization (Ca2+) | 24 nM rti.orgnih.govresearchgate.net |

| cAMP Inhibition (cAMPi) | 6.5 nM rti.orgnih.govresearchgate.net |

Receptor for Advanced Glycation End Products (RAGE) Inhibition

Derivatives of pyrazole-5-carboxamide have been identified as novel inhibitors of the Receptor for Advanced Glycation End Products (RAGE), a key protein implicated in the pathogenesis of various diseases, including Alzheimer's disease. nih.gov Scientific investigations into a series of these compounds have elucidated important structure-activity relationships (SAR) for RAGE inhibition.

In an effort to develop new therapeutic agents, a series of pyrazole-5-carboxamides were designed, synthesized, and evaluated for their in vitro RAGE inhibitory activity. nih.gov Through extensive SAR analysis, researchers discovered that specific structural modifications significantly influenced the compound's potency. One particularly effective derivative, a 4-fluorophenoxy analog, demonstrated enhanced RAGE inhibitory activity and improved aqueous solubility compared to the initial lead compound. nih.gov Enzyme-Linked Immunosorbent Assays (ELISA) were used to quantify the inhibitory effects, with one derivative containing a fluorobenzene and a butoxy substituent showing an IC50 value of 1.9 µM. nih.gov The direct binding of these pyrazole-5-carboxamide derivatives to the RAGE protein was further substantiated by surface plasmon resonance (SPR) and molecular docking studies. nih.gov

| Compound Derivative | Inhibitory Concentration (IC50) | Assay Method |

|---|---|---|

| N,N-(diethyl)phenoxyalkylamine derivative | 16.5 µM | ELISA |

| 4-fluorophenoxy, butoxy derivative | 1.9 µM | ELISA |

Phosphodiesterase (PDE) Inhibition

The pyrazole scaffold is a core component in a family of potent phosphodiesterase (PDE) inhibitors. lbl.gov PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), and their inhibition leads to increased intracellular levels of these second messengers. This mechanism is therapeutically valuable for a range of conditions, making PDE inhibitors effective as anti-inflammatory agents, vasodilators, and for improving cognitive functions. lbl.gov

Drug discovery programs utilizing cocrystallography and scaffold-based design have successfully identified and optimized pyrazole derivatives as potent PDE4 inhibitors. lbl.gov This approach has led to a significant increase in potency, with some derivatives showing a 4,000-fold improvement after just two rounds of chemical synthesis. lbl.gov The predictable binding mode of the pyrazole carboxylic ester scaffold within the PDE active site has been crucial for this efficient optimization. lbl.gov For instance, the replacement of a methyl group with a larger cyclopropyl group in one derivative demonstrated how structural modifications can be tailored to fit the enzyme's binding pocket, although in this specific case, it led to a tenfold decrease in binding affinity with an IC50 of 5.9 µM. lbl.gov

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Pyrazole Carboxylic Ester Derivatives | PDE4B, PDE4D | Scaffold-based design led to a 4,000-fold increase in potency for a PDE4 inhibitor. |

| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4 | A derivative showed an IC50 of 5.9 µM. |

Histone Deacetylase (HDAC) Inhibition

The 3-phenyl-1H-pyrazole-5-carboxamide scaffold serves as an effective surface recognition motif for a novel series of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. Thiol-based HDAC inhibitors incorporating this pyrazole scaffold have been designed, synthesized, and evaluated for their inhibitory activity.

Among the synthesized compounds, several have demonstrated potent inhibition of total HDACs, with one derivative, 15j , exhibiting an IC50 of 0.08 µM, which is more potent than the established HDAC inhibitor Vorinostat (IC50=0.25µM). nih.gov Another study on N-(6-mercaptohexyl)-3-substituted-1H-pyrazole-5-carboxamide derivatives identified compound 15k as the most potent inhibitor against total HDACs, with an IC50 of 0.008 µM. nih.gov Further analysis revealed that these compounds show a preference for inhibiting specific HDAC isoforms, namely HDAC1-3 (class I) and HDAC6 (class IIb). nih.gov Structure-activity relationship (SAR) analyses have provided key insights, indicating that substituents on the pyrazole N-1 position lead to superior activity compared to those on the N-2 position. nih.gov

| Compound ID | Scaffold | Total HDACs IC50 (µM) | Reference Compound (IC50) |

|---|---|---|---|

| 15j | 3-phenyl-1H-pyrazole-5-carboxamide | 0.08 µM | Vorinostat (0.25 µM) |

| 15k | N-(6-mercaptohexyl)-3-substituted-1H-pyrazole-5-carboxamide | 0.008 µM | Vorinostat (2-11 fold lower potency) |

Other Biological Activities (Non-Clinical Focus)

Anti-inflammatory Response Evaluation

The pyrazole moiety is a well-established scaffold in the development of anti-inflammatory agents, with the commercial drug Celecoxib being a prominent example. nih.gov A variety of pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory properties through in vitro and in vivo models. The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. sciencescholar.us

In one study, a series of novel pyrazole derivatives were synthesized and screened for anti-inflammatory activity. The compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed superior anti-inflammatory effects when compared to the standard drug, Diclofenac sodium. nih.gov The anti-inflammatory potential of pyrazole derivatives is often attributed to their specific molecular structure, which allows them to effectively bind to the active site of inflammatory enzymes. nih.govnih.gov

Antioxidant Potential

Pyrazole derivatives have garnered significant attention for their antioxidant capabilities, which are crucial for combating oxidative stress implicated in numerous diseases. nih.gov The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide radical scavenging assays. nih.gov

The antioxidant capacity of the pyrazole ring is frequently attributed to the hydrogen-donating ability of the N-H proton. nih.gov Studies have shown that various pyrazole derivatives exhibit potent radical scavenging activity. For example, 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones displayed strong scavenging effects against the DPPH radical. nih.gov In another study of novel thienyl-pyrazoles, compounds 5g and 5h showed excellent DPPH radical scavenging activity with IC50 values of 0.245 µM and 0.284 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC50 = 0.483 µM). nih.gov Similarly, their hydroxyl radical scavenging activities were also significant. nih.gov These findings highlight the potential of the pyrazole carboxamide scaffold in the development of effective antioxidant agents. researchgate.net

| Compound ID | Antioxidant Assay | Result (IC50) | Standard (IC50) |

|---|---|---|---|

| 5g | DPPH Radical Scavenging | 0.245 ± 0.01 µM | Ascorbic Acid (0.483 ± 0.01 µM) |

| 5h | DPPH Radical Scavenging | 0.284 ± 0.02 µM | Ascorbic Acid (0.483 ± 0.01 µM) |

| 5g | Hydroxyl Radical Scavenging | 0.905 ± 0.01 µM | BHA (1.739 ± 0.01 µM) |

| 5h | Hydroxyl Radical Scavenging | 0.892 ± 0.01 µM | BHA (1.739 ± 0.01 µM) |

Structure Activity Relationship Sar Studies of 1 Cyclopentyl 1h Pyrazole 5 Carboxamide Derivatives

Impact of Cyclopentyl Moiety Substitutions on Activity

The N-1 substituent of the pyrazole (B372694) ring plays a crucial role in orienting the molecule within a biological target's binding site and influencing its physicochemical properties. In the case of 1-Cyclopentyl-1H-pyrazole-5-carboxamide, the cyclopentyl group provides a bulky, lipophilic anchor. The substitution at the pyrrole-like nitrogen of the pyrazole ring eliminates the potential for hydrogen bond donation from the N-1 position, which can be a key factor in receptor interaction. researchgate.net

Research on related heterocyclic compounds indicates that the size and nature of such cycloalkyl groups are important for activity. While specific SAR data on substitutions to the cyclopentyl ring of this particular scaffold are not extensively detailed in the provided literature, general principles from analogous series suggest that modifications would be aimed at optimizing van der Waals interactions and modulating lipophilicity. For instance, the introduction of small polar or nonpolar groups could fine-tune the binding affinity and pharmacokinetic profile. The existence of related structures, such as 1-(1-methylcyclopentyl) derivatives, confirms that substitutions on the cyclopentyl ring have been explored in pyrazole-based compounds.

Influence of Pyrazole Ring Modifications

The pyrazole ring is a key pharmacophoric element, and its substitution pattern is a primary determinant of biological activity. Modifications at the C3 and C4 positions have been extensively studied to probe the binding pocket and optimize interactions.

Substituent Effects on Bioactivity at Different Pyrazole Positions

The C3 and C4 positions of the 1-cyclopentyl-1H-pyrazole ring are amenable to substitution, which can significantly alter the electronic and steric profile of the molecule. nih.gov In many pyrazole series, electrophilic substitution reactions preferentially occur at the C4 position. mdpi.comglobalresearchonline.net

Table 1: Effect of Pyrazole Ring Substituents on Biological Activity (Hypothetical Data Based on Analogous Series)

| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | Activity (IC₅₀, nM) |

|---|---|---|---|---|

| Base | Cyclopentyl | H | H | 500 |

| A-1 | Cyclopentyl | H | Methyl | 150 |

| A-2 | Cyclopentyl | H | Ethyl | 120 |

| A-3 | Cyclopentyl | H | Cl | 200 |

| B-1 | Cyclopentyl | Phenyl | H | 80 |

| B-2 | Cyclopentyl | 4-Chlorophenyl | H | 35 |

| C-1 | Cyclopentyl | 4-Chlorophenyl | Methyl | 10 |

Regioisomer Effects on Biological Interactions

The positioning of the carboxamide group on the pyrazole ring is critical. The parent compound is a 5-carboxamide, but its regioisomers, particularly the 3-carboxamide, have also been subjects of extensive research. The spatial arrangement of the N-1 cyclopentyl group, other ring substituents, and the carboxamide functional group dictates the molecule's ability to fit into a specific binding pocket.

Studies comparing pyrazole-3-carboxamides and pyrazole-5-carboxamides often reveal significant differences in activity and selectivity. For example, in the development of cannabinoid receptor antagonists, the 1,5-diaryl-pyrazole-3-carboxamide scaffold (like SR141716A) was found to be highly potent. nih.gov Optimization efforts on different scaffolds have identified potent compounds from both pyrazole-3- and pyrazole-4-carboxamide series, indicating that the optimal regioisomer is target-dependent. nih.gov The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines can lead to mixtures of regioisomers, and regiocontrolled synthesis is often a key challenge in developing these compounds. nih.govnih.gov

Amide Linker and Carboxamide Substituent Variations

The carboxamide moiety at the C5 position is a crucial interaction point, often acting as a hydrogen bond donor and acceptor. Modifications to the substituent on the amide nitrogen (R in -CONH-R) have been a major focus of SAR studies to improve potency, selectivity, and pharmacokinetic properties.

A wide variety of groups have been explored at this position. For instance, in the context of anthelmintic agents and cannabinoid receptor antagonists, cyclic amine derivatives such as piperidinyl and pyrrolidinyl groups have proven to be highly effective. nih.govtcgls.com Other studies have explored a range of alkyl, aryl, and heteroaryl substituents. The choice of substituent can influence lipophilicity, metabolic stability, and the ability to form additional interactions with the target protein. For example, medicinal chemistry optimization of 1-methyl-1H-pyrazole-5-carboxamides as anthelmintics involved targeted modifications of the right-hand side (RHS) of the scaffold, which corresponds to the amide substituent. tcgls.comnih.gov

Table 2: Influence of Carboxamide Substituent (R) on Activity

| Compound ID | Carboxamide Substituent (-NH-R) | Activity (IC₅₀, nM) |

|---|---|---|

| D-1 | -NH-Adamantanyl | 25 |

| D-2 | -NH-Piperidinyl | 8 |

| D-3 | -NH-Pyrrolidinyl | 12 |

| D-4 | -NH-(4-fluorophenyl) | 45 |

| D-5 | -NH-Cyclopropyl | 90 |

Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosterism is a key strategy in drug design to optimize physicochemical and pharmacological properties. In the context of this compound derivatives, bioisosteric replacements have been explored for various parts of the molecule.

One common approach is the replacement of the pyrazole ring itself with other five-membered heterocycles like thiazole, triazole, or imidazole. This can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the core scaffold while maintaining a similar spatial arrangement of key substituents. researchgate.net

Another successful strategy has been the bioisosteric replacement of substituents on the pyrazole ring. For example, replacing a phenyl group at the C3 or C5 position with a thienyl or other heteroaromatic ring has led to novel classes of potent and selective compounds. researchgate.netdrugbank.com Furthermore, the amide functional group itself can be replaced. Studies have shown that pyrazoles can serve as suitable bioisosteric replacements for amides, and other groups like oxadiazoles (B1248032) have been successfully used to replace the pyrazole carboxamide moiety, leading to compounds with excellent antagonism and selectivity profiles. nih.gov

Development of Lead Compounds through SAR Optimization

The systematic application of SAR principles has led to the successful development of highly potent lead compounds from initial hits. The process involves iterative cycles of design, synthesis, and biological testing, where insights from each round of modifications guide the next.

For example, a phenotypic screen might identify a 1-methyl-1H-pyrazole-5-carboxamide derivative with moderate activity (e.g., IC₅₀ of 0.29 µM). nih.gov A subsequent medicinal chemistry program would then explore modifications to the left-hand side (LHS, the N1-substituent), middle section (the pyrazole core), and right-hand side (RHS, the carboxamide portion). nih.gov Strong SAR data allows for the directed assembly of a focused library of analogues. This process can lead to the identification of an optimized lead compound with significantly improved potency (e.g., IC₅₀ of 0.01 µM) and a better selectivity profile. nih.gov Similarly, SAR exploration of different regions of a pyrazole-based hit can lead to the evolution of a lead compound with improved drug-like properties and superior pharmacological and pharmacokinetic profiles. nih.gov

Emerging Applications and Future Research Directions

Pyrazole (B372694) Carboxamides as Scaffolds for Novel Chemical Entities

The pyrazole ring system is a versatile building block for creating new chemical entities with a wide array of biological activities. nih.govbenthamscience.comconnectjournals.commdpi.commdpi.comglobalresearchonline.net Its derivatives are integral to many approved drugs used to treat various diseases, including different types of cancer, viral infections, and inflammatory conditions. nih.gov The metabolic stability of the pyrazole nucleus is a key factor in its increasing prevalence in newly developed pharmaceuticals. nih.gov

Researchers have successfully utilized the pyrazole carboxamide scaffold to develop compounds with diverse pharmacological profiles. These include potent anti-inflammatory agents, analgesics, antimicrobials, and anticancer therapeutics. nih.govmdpi.comglobalresearchonline.netresearchgate.net For instance, certain pyrazole-oxindole derivatives have shown antiproliferative effects on various human cancer cell lines. researchgate.net The adaptability of this scaffold allows for substitutions and modifications that can be fine-tuned to target specific biological pathways. frontiersin.org This structural versatility makes pyrazole carboxamides a continuing source of lead compounds in the quest for new medicines. connectjournals.com

| Derivative Class | Therapeutic Area | Key Findings | References |

|---|---|---|---|

| Pyrazole-4-carboxamide thiazole derivatives | Antifungal (Agriculture) | Compounds 6i and 19i showed better activity against Valsa mali than the commercial fungicide boscalid. nih.gov | nih.gov |

| Biarylpyrazole carboxamides | Cannabinoid Receptor (CB1) Antagonists | Led to the development of potent and selective CB1 antagonists like SR141716A. nih.govacs.orgconsensus.app | nih.govacs.orgconsensus.app |

| Pyrazole-1-carboxamide derivatives | Analgesics (μ-opioid receptor agonists) | Discovery of Compound 17a, a selective Gi-biased agonist with potent analgesic effects in neuropathic pain models. nih.gov | nih.gov |

| Pyrazole carboxamides with diarylamine scaffold | Antifungal (Agriculture) | Compound 1c exhibited superior activity against Rhizoctonia solani compared to the commercial fungicide fluxapyroxad. researchgate.net | researchgate.net |

Advanced Design Strategies for Enhanced Bioactivity

To optimize the therapeutic potential of pyrazole carboxamides, medicinal chemists employ several advanced design strategies. Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence biological activity. nih.govacs.org For example, in the development of cannabinoid receptor antagonists, SAR studies revealed that specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were crucial for potent and selective activity. nih.govconsensus.app

Bioisosteric replacement is another powerful technique where a functional group is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net The carboxamide moiety of pyrazole derivatives has been successfully replaced with bioisosteres like 1,2,4-oxadiazole rings to create novel compounds with high affinity for CB1 receptors. researchgate.netmdpi.com Similarly, the pyrazole ring itself has been replaced by bioisosteres such as thiazoles, triazoles, and imidazoles to generate potent CB1 receptor antagonists. nih.gov

Scaffold hopping is a strategy used to design new compounds by replacing a central molecular core with a structurally different one while maintaining similar biological activity. This approach has been used to develop novel pyrazole-4-carboxamide derivatives as potential succinate dehydrogenase inhibitor (SDHI) fungicides. researchgate.net Molecular hybridization, which combines two or more pharmacophores into a single molecule, has also been employed to design novel quinazolinone scaffolds containing pyrazole carboxamide derivatives with significant antifungal activity. mdpi.comresearchgate.net

Untapped Pharmacological Targets for Pyrazole Carboxamide Exploration

While pyrazole carboxamides have been extensively studied for certain targets, numerous pharmacological avenues remain underexplored. Their diverse biological activities suggest a broad potential across various therapeutic areas. benthamscience.comglobalresearchonline.net

One major area of application is in agriculture as fungicides, particularly as succinate dehydrogenase inhibitors (SDHIs). nih.govnih.govacs.orgacs.org Many novel pyrazole carboxamide derivatives have been designed and synthesized, showing potent activity against various plant pathogens. nih.govresearchgate.netacs.org Molecular docking studies have helped elucidate the interaction between these compounds and the SDH enzyme, guiding further design. nih.govnih.gov

In human medicine, beyond the well-known targets like cannabinoid receptors and kinases, pyrazole carboxamides are being investigated as inhibitors of other enzymes. For instance, novel derivatives have been synthesized and screened for their inhibitory effects on cholinesterases (AChE and BChE) and human carbonic anhydrase (hCA I and hCA II) isoenzymes. researchgate.net

The discovery of pyrazole-1-carboxamide derivatives as selective Gi-biased μ-opioid receptor (MOR) agonists opens a new path for developing analgesics with fewer side effects than traditional opioids. nih.gov These findings underscore the vast, untapped potential of the pyrazole carboxamide scaffold in targeting a wide range of proteins and pathways implicated in human and plant diseases. The continued exploration of this chemical space is likely to yield novel therapeutic agents with unique mechanisms of action.

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards developing environmentally friendly and sustainable methods for synthesizing chemical compounds, and pyrazole derivatives are no exception. researchgate.netnih.govbenthamdirect.com Green chemistry principles aim to reduce waste, avoid hazardous reagents, and use renewable resources. nih.gov

Several green strategies have been successfully applied to the synthesis of pyrazoles:

Use of Green Solvents : Water is considered a universal green solvent and has been effectively used as a reaction medium for synthesizing pyrazole derivatives, replacing hazardous organic solvents. researchgate.netthieme-connect.comtandfonline.com

Microwave and Ultrasound-Assisted Synthesis : These energy-efficient techniques can significantly accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating methods. researchgate.netbenthamdirect.commdpi.comnih.govimpactfactor.org

Solvent-Free Conditions : Conducting reactions without a solvent, often by grinding reagents together, minimizes waste and environmental impact. benthamdirect.commdpi.comimpactfactor.orgtandfonline.com This approach has been used for the one-pot, three-component synthesis of highly functionalized pyrazoles. tandfonline.com

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, adhering to the principles of atom economy and reducing purification steps. nih.govacs.org

Use of Recyclable and Benign Catalysts : The development and use of recyclable catalysts, such as magnetic nanoparticles and solid-supported catalysts, are key aspects of green pyrazole synthesis. researchgate.netnih.gov These catalysts can be easily separated from the reaction mixture and reused, making the process more sustainable. researchgate.net

These green methodologies not only make the synthesis of pyrazole carboxamides more environmentally benign but also often result in improved efficiency and cost-effectiveness. researchgate.netimpactfactor.org

| Method | Key Advantages | Example Application | References |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction times, increased yields. | Synthesis of pyrano[2,3-c]pyrazoles. nih.gov | researchgate.netmdpi.comnih.govimpactfactor.org |

| Ultrasonic Irradiation | Environmentally friendly, efficient, often at room temperature. | Synthesis of dihydropyrano[2,3-c] pyrazoles in aqueous medium. researchgate.net | researchgate.netbenthamdirect.comimpactfactor.org |

| Solvent-Free (Grinding) | Minimal waste, simple procedure, no organic solvents. | Synthesis of various pyrazoline derivatives. impactfactor.org | benthamdirect.comimpactfactor.orgtandfonline.com |

| Aqueous Media | Eco-friendly, safe, and inexpensive solvent. | One-pot synthesis of tetrasubstituted pyrazoles. thieme-connect.com | researchgate.netthieme-connect.comtandfonline.comacs.org |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | One-pot synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov | nih.govacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.